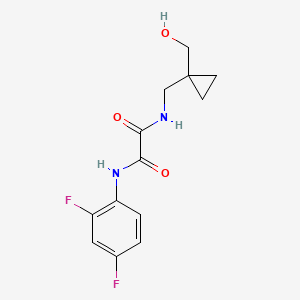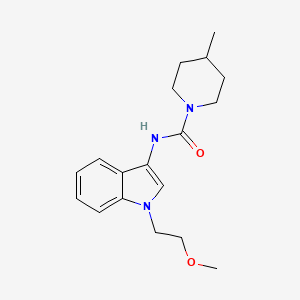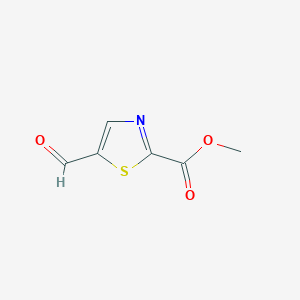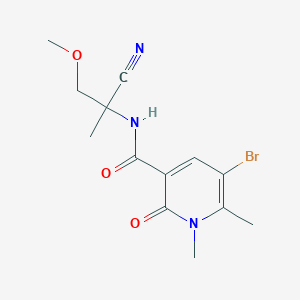![molecular formula C19H10ClF3N2S B2831881 2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 338964-71-9](/img/structure/B2831881.png)
2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile” is a chemical compound with the molecular formula C19H10ClF3N2S .
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 2 nitrogen atoms, and 1 sulfur atom .Scientific Research Applications
Materials Science Applications
- Transparent Aromatic Polyimides: Sulfanyl-substituted compounds have been utilized in the synthesis of transparent polyimides with high refractive indices and small birefringences, indicating their potential in optical materials and electronics. One study demonstrated the synthesis of polyimides from thiophenyl-substituted benzidines, showcasing their good thermomechanical stabilities and transparency in the visible region, suggesting similar potential for related sulfanyl-substituted nicotinonitriles in materials science applications (Tapaswi et al., 2015).
Medicinal Chemistry Applications
- Antiviral and Antimicrobial Activity: Studies on sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds have shown potential antimicrobial and antiviral activities. For instance, certain sulfanyl-substituted bicyclic dioxetanes demonstrated base-induced chemiluminescence, indicating potential for bioanalytical applications (Watanabe et al., 2010). Another study synthesized sulfanylcarboxylates with potential applications in medicinal chemistry, hinting at the broad utility of sulfanyl groups in drug development (Barreiro et al., 2005).
Chemical Synthesis Applications
- Novel Heterocyclic Compounds: Research into the synthesis of novel heterocyclic compounds containing sulfanyl groups has revealed their significance in developing new chemical entities. For example, the creation of pyrans and oxadiazoles through reactions involving nitrile oxides and sulfanyl-substituted intermediates showcases the versatility of these compounds in synthesizing complex heterocycles with potential pharmaceutical applications (Kumar et al., 2013).
properties
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2S/c20-16-6-1-2-7-17(16)26-18-13(10-24)8-14(11-25-18)12-4-3-5-15(9-12)19(21,22)23/h1-9,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVSJRRXKUEMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=C(C=C(C=N2)C3=CC(=CC=C3)C(F)(F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide](/img/structure/B2831798.png)

![4-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2831800.png)
![N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide](/img/structure/B2831802.png)
![2-[(2-Acetamidoethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B2831803.png)

![N-[(3-chloropyrazin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2831805.png)



![2-[(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2831814.png)
![N-(4-fluorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2831815.png)

